Mytoxin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H36O9 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione |

InChI |

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4,6,12-13,20-22,25,33H,5,7-11,14-16H2,1-3H3/b6-4+,19-13-/t20-,21-,22-,25-,26-,27-,28+,29+/m1/s1 |

InChI Key |

LXIQXFWXXPJPEE-OICCJBEUSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCO[C@@]([C@@H]4O)(CC/C=C/C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)C(=O)C |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Aflatoxin B1 Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for Aflatoxin B1 (AFB1), a potent mycotoxin produced primarily by Aspergillus flavus and Aspergillus parasiticus. The elucidation of this complex pathway has been a significant achievement in natural product chemistry and molecular genetics, revealing a coordinated series of enzymatic reactions governed by a dedicated gene cluster. This document details the key steps of the pathway, the enzymes and genes involved, quantitative analytical methods, and the experimental protocols used to uncover these mechanisms.

The Aflatoxin B1 Biosynthetic Pathway

The biosynthesis of AFB1 is a multi-step process that converts simple primary metabolites into a complex polyketide-derived secondary metabolite. The pathway begins with the synthesis of a C20 polyketide and proceeds through a series of enzymatic modifications, including reductions, oxidations, and cyclizations. The genes encoding these enzymes are organized into a 75-kb gene cluster, ensuring coordinated expression.[1][2] The pathway-specific transcription factor, AflR, in conjunction with its co-activator AflS (also referred to as AflJ), regulates the transcription of the structural genes within this cluster.[3][4]

The major steps, intermediates, and the corresponding genes/enzymes are outlined below:

-

Polyketide Synthesis : The process starts with a dedicated fatty acid synthase (FAS) producing a hexanoate starter unit.[5] A polyketide synthase (PKS), encoded by aflC (pksA), then catalyzes the iterative addition of seven malonyl-CoA extender units to form a C20 polyketide.[3][5]

-

Formation of Norsolorinic Acid (NOR) : The polyketide cyclizes to form norsolorinic acid, the first stable intermediate in the pathway.[5]

-

Conversion to Averufin (AVF) : NOR undergoes a series of transformations. It is first reduced to averantin (AVN) by a reductase encoded by aflD (nor-1).[1] AVN is then converted to averufin (AVF) through several steps involving enzymes like a P450 monooxygenase (aflE, avnA).[1]

-

Conversion to Versicolorin A (VERA) : AVF is oxidized to form versiconal hemiacetal acetate (VHA), which is then converted to versicolorin B (VERB).[5] VERB is subsequently converted to versicolorin A (VERA). The enzyme versicolorin B synthase, encoded by aflN (vbs), is crucial in this part of the pathway.[6]

-

Formation of Sterigmatocystin (ST) : VERA is converted to demethylsterigmatocystin (DMST). This intermediate is then methylated to form sterigmatocystin (ST), a key branch point and a mycotoxin in its own right.[7]

-

Final Conversion to Aflatoxin B1 (AFB1) : ST is methylated by the O-methyltransferase enzyme (aflP, omtA) to yield O-methylsterigmatocystin (OMST).[1][8] Finally, an oxidoreductase (aflQ, ordA) catalyzes the oxidative cleavage and recyclization of OMST to form the final product, Aflatoxin B1.[1][5]

Pathway Visualization

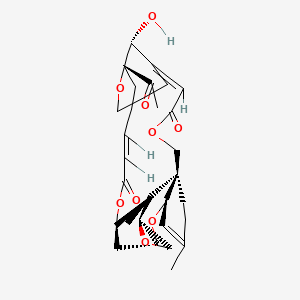

The following diagram illustrates the core enzymatic steps from the key intermediate Norsolorinic Acid to the final product, Aflatoxin B1.

Caption: Core biosynthetic pathway of Aflatoxin B1.

Data Presentation: Genes, Enzymes, and Metabolites

The coordinated action of numerous enzymes is required for AFB1 synthesis. The table below summarizes the key structural genes within the Aspergillus aflatoxin cluster and their roles in the pathway.

Table 1: Key Genes and Enzymes in the Aflatoxin B1 Biosynthetic Pathway

| Gene Name (alternate) | Enzyme/Protein Function | Substrate(s) | Product(s) |

| aflA (fas-2), aflB (fas-1) | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Hexanoyl-CoA |

| aflC (pksA) | Polyketide Synthase (PKS) | Hexanoyl-CoA, Malonyl-CoA | Polyketide Precursor |

| aflD (nor-1) | Ketoreductase | Norsolorinic Acid (NOR) | Averantin (AVN) |

| aflE (avnA) | P450 Monooxygenase | Averantin (AVN) | Hydroxyaverantin (HAVN) |

| aflF (avfA) | Oxidase | Averufin (AVF) | Versiconal Hemiacetal Acetate (VHA) |

| aflN (vbs) | Versicolorin B Synthase | Versiconal Hemiacetal Acetate (VHA) | Versicolorin B (VERB) |

| aflM (ver-1) | Dehydrogenase | Versicolorin A (VERA) | Demethylsterigmatocystin (DMST) |

| aflP (omtA) | O-Methyltransferase | Sterigmatocystin (ST) | O-Methylsterigmatocystin (OMST) |

| aflQ (ordA) | Oxidoreductase | O-Methylsterigmatocystin (OMST) | Aflatoxin B1 (AFB1) |

| aflR | Zn(II)2Cys6 Transcription Factor | DNA (Promoter regions of cluster genes) | Transcriptional Activation |

| aflS (aflJ) | Regulatory Protein / Co-activator | AflR protein | Modulation of AflR activity |

Source: Information compiled from multiple studies on the aflatoxin gene cluster.[1][3][6]

Quantitative analysis of pathway intermediates is critical for studying pathway dynamics and the effects of inhibitors. Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) is a powerful technique for this purpose.[9] The following table provides representative data for key metabolites.

Table 2: Representative UHPLC-HRMS Data for Aflatoxin Pathway Metabolites

| Metabolite | Abbreviation | Formula | Exact Mass (m/z) [M+H]⁺ | Representative Retention Time (min) |

| Norsolorinic Acid | NOR | C₂₀H₁₈O₇ | 371.1125 | 4.5 |

| Averufin | AVF | C₂₀H₁₆O₇ | 369.0969 | 5.2 |

| Versicolorin A | VERA | C₁₈H₁₀O₇ | 339.0499 | 6.1 |

| Sterigmatocystin | ST | C₁₈H₁₂O₆ | 325.0656 | 7.8 |

| O-Methylsterigmatocystin | OMST | C₁₉H₁₄O₆ | 339.0812 | 8.3 |

| Aflatoxin B1 | AFB1 | C₁₇H₁₂O₆ | 313.0656 | 9.5 |

Note: Retention times are hypothetical and depend on the specific column, gradient, and mobile phase used.[9]

Experimental Protocols

The elucidation of the AFB1 pathway relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for two fundamental experimental approaches.

Protocol 1: Gene Disruption via Homologous Recombination

This protocol is used to determine the function of a specific gene (e.g., omtA) by creating a "knock-out" mutant and observing the resulting phenotype, particularly the accumulation of pathway intermediates.[6][10]

Objective: To disrupt the omtA gene in Aspergillus parasiticus and analyze the resulting metabolite profile.

Materials:

-

A. parasiticus wild-type strain.

-

Plasmids containing a selectable marker (e.g., pyrG gene for uridine prototrophy).

-

Restriction enzymes, DNA ligase, PCR reagents.

-

Protoplasting enzymes (e.g., Glucanex).

-

Sorbitol, polyethylene glycol (PEG).

-

Regeneration agar (Czapek-Dox minimal medium supplemented with sorbitol).

-

Thin Layer Chromatography (TLC) plates and solvents.

-

HPLC or UHPLC-MS system for metabolite analysis.

Methodology:

-

Construct the Deletion Cassette:

-

Using PCR, amplify ~1 kb fragments of the DNA regions immediately upstream (5' flank) and downstream (3' flank) of the omtA gene from A. parasiticus genomic DNA.

-

Clone the 5' and 3' flanks on either side of a selectable marker gene (e.g., pyrG) in a bacterial plasmid. This creates the disruption cassette.

-

Excise the linear disruption cassette (5' flank - pyrG - 3' flank) from the plasmid using restriction enzymes.

-

-

Protoplast Formation and Transformation:

-

Grow wild-type A. parasiticus mycelia in liquid culture.

-

Harvest and wash the mycelia, then incubate with protoplasting enzymes in an osmotic stabilizer (e.g., 1.2 M sorbitol) to digest the cell walls.

-

Purify the resulting protoplasts by filtration and centrifugation.

-

Mix the protoplasts with the linear disruption cassette and PEG solution to induce DNA uptake.

-

-

Selection of Transformants:

-

Plate the transformation mix onto regeneration agar lacking the nutrient for which the marker gene provides prototrophy (e.g., minimal medium without uridine for a pyrG marker).

-

Only cells that have successfully integrated the cassette into their genome will grow.

-

-

Screening for Homologous Recombination:

-

Isolate genomic DNA from the resulting transformants.

-

Use PCR and/or Southern blotting to confirm that the omtA gene has been replaced by the disruption cassette at the correct genomic locus (a double-crossover event).

-

-

Metabolite Analysis:

-

Culture the confirmed ∆omtA mutant strain and the wild-type strain on a suitable medium for aflatoxin production.

-

Extract secondary metabolites from the mycelia and the medium using a solvent like chloroform.

-

Analyze the extracts by TLC and UHPLC-MS. The ∆omtA mutant is expected to accumulate the substrate of the OmtA enzyme, Sterigmatocystin (ST), and will not produce AFB1.

-

Workflow Visualization: Gene Disruption

Caption: Workflow for gene function analysis via disruption.

Protocol 2: In Vitro Enzyme Activity Assay

This protocol describes the purification and characterization of a specific enzyme from the pathway to confirm its function biochemically.[8]

Objective: To purify the O-methyltransferase (OmtA) and confirm its ability to convert Sterigmatocystin (ST) to O-methylsterigmatocystin (OMST).

Materials:

-

Mycelia from an A. parasiticus strain overexpressing omtA.

-

Protein extraction buffer, liquid nitrogen.

-

Chromatography equipment (e.g., FPLC system) and columns (e.g., ion-exchange, size-exclusion).

-

SDS-PAGE analysis materials.

-

Substrate: Sterigmatocystin (ST).

-

Co-substrate: S-adenosyl methionine (SAM).

-

Reaction buffer.

-

UHPLC-MS system for product analysis.

Methodology:

-

Protein Extraction:

-

Grind frozen mycelia to a fine powder in liquid nitrogen.

-

Resuspend the powder in extraction buffer containing protease inhibitors.

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by high-speed centrifugation to obtain a cell-free extract.

-

-

Enzyme Purification:

-

Subject the cell-free extract to a series of chromatography steps. This may include:

-

Ammonium sulfate precipitation to enrich for proteins.

-

Anion-exchange chromatography.

-

Size-exclusion chromatography.

-

-

Collect fractions at each step and analyze for OmtA activity and purity (via SDS-PAGE). Pool the most active and pure fractions.

-

-

In Vitro Reaction:

-

Set up a reaction mixture containing: purified OmtA enzyme, the substrate (ST), the methyl-donor co-substrate (SAM), and reaction buffer.

-

Set up a negative control reaction without the enzyme or without SAM.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a set time period.

-

-

Product Identification:

-

Stop the reaction and extract the metabolites.

-

Analyze the extract using UHPLC-MS.

-

Confirm the presence of OMST in the complete reaction mixture and its absence in the negative controls by comparing retention times and mass spectra to an authentic standard.

-

Regulatory Network Overview

The production of Aflatoxin B1 is not constitutive; it is tightly regulated by a hierarchical network that responds to environmental and developmental cues.

Caption: Simplified regulatory network for Aflatoxin B1 production.

At the top of the hierarchy are global regulators like VeA and LaeA, which form part of the "velvet complex." These proteins respond to environmental signals and control the expression of many secondary metabolite clusters, including the aflatoxin cluster.[11] They achieve this, in part, by modulating the expression of the pathway-specific transcription factor, aflR.[4] The AflR protein contains a zinc finger DNA-binding domain that recognizes and binds to a specific palindromic sequence (5'-TCG(N5)CGA-3') found in the promoter regions of most structural genes in the cluster, thereby activating their transcription and initiating the biosynthesis of AFB1.[3]

References

- 1. reviberoammicol.com [reviberoammicol.com]

- 2. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aflatoxin B1 - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Enzymes in aflatoxin B1 biosynthesis: strategies for identifying pertinent genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of metabolites in the aflatoxin biosynthesis pathway for early warning of aflatoxin contamination by UHPLC-HRMS combined with QAMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

discovery and isolation of novel "Mycotoxin B" analogues

An In-depth Technical Guide to the Discovery and Isolation of Novel Mycotoxin Analogues

A Case Study on Fumonisin B Analogues ("Mycotoxin B")

Introduction

Mycotoxins, secondary metabolites produced by fungi, pose significant risks to human and animal health. The discovery and characterization of novel mycotoxin analogues are critical for comprehensive risk assessment and the development of targeted diagnostics and therapeutics. This guide provides an in-depth technical overview of the methodologies used to discover, isolate, and characterize novel mycotoxin analogues, using the well-studied fumonisin family as a representative model for the fictional "Mycotoxin B".

Fumonisins were first isolated in 1988 from cultures of the fungus Fusarium verticillioides[1][2][3][4]. The most abundant and toxic of these is Fumonisin B1 (FB1)[1][5]. Since their initial discovery, at least 28 distinct fumonisin analogues have been identified, which are broadly classified into A, B, C, and P series[1]. This structural diversity highlights the importance of developing robust analytical workflows capable of identifying previously unknown members of a mycotoxin family.

Discovery of Novel Analogues: A Modern Approach

The identification of novel mycotoxin analogues has been revolutionized by advances in analytical chemistry, particularly mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for both targeted and untargeted screening of mycotoxins in complex matrices[6][7][8][9].

Screening Workflow:

-

Sample Extraction: A generic extraction is performed on a fungal culture or contaminated matrix, often using a solvent mixture like acetonitrile/water or methanol/water to capture a broad range of metabolites.

-

LC-MS/MS Analysis: The extract is analyzed using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. These instruments provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds[7][10].

-

Data Mining: Sophisticated software is used to mine the HRMS data for masses corresponding to potential analogues. This can involve searching for compounds with a common core structure or specific mass shifts that indicate known chemical modifications (e.g., hydroxylation, acetylation, glycosylation).

-

Structure Elucidation: Once a potential novel analogue is detected, its structure is elucidated using tandem MS (MS/MS) fragmentation patterns, which provide clues about the molecule's substructures. Final confirmation is typically achieved through isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

The overall workflow for discovering, isolating, and identifying novel mycotoxin analogues is depicted below.

Caption: High-level workflow for the discovery and isolation of novel mycotoxin analogues.

Detailed Experimental Protocols

Fungal Culture and Toxin Production

A high-yield protocol is essential for obtaining sufficient quantities of mycotoxins for isolation and characterization.

-

Strain: Fusarium verticillioides (e.g., strain NRRL-3428 or MRC 826)[3][11].

-

Substrate: Coarsely cracked corn or rice provides an effective medium for fumonisin production[11][12].

-

Culture Conditions:

-

Autoclave 50 g of substrate with 50% (w/w) water content in 300 mL Erlenmeyer flasks.

-

Inoculate the sterile substrate with a spore suspension or mycelial plugs of the fungal strain.

-

Incubate at 21-25°C in the dark for 4-5 weeks to achieve optimal toxin production[11].

-

Dry the culture material and grind it into a fine powder before extraction.

-

Extraction and Purification of Fumonisin B Analogues

This multi-step protocol is designed to isolate individual fumonisin analogues from the fungal culture material[12][13][14].

-

Initial Extraction:

-

Extract 100 g of the ground culture material with 500 mL of methanol:water (3:1, v/v) or acetonitrile:water (1:1, v/v) by shaking for 1-2 hours[11][14].

-

Filter the mixture through filter paper (e.g., Whatman No. 4) to separate the solid residue.

-

Collect the liquid filtrate and concentrate it using a rotary evaporator at <50°C to remove the organic solvent, yielding an aqueous extract.

-

-

Solid-Phase Cleanup (Amberlite XAD-2):

-

Pass the aqueous extract through a column packed with Amberlite XAD-2 resin. This step is highly effective for removing polar impurities[14].

-

Wash the column with water to elute remaining polar interferences.

-

Elute the fumonisins from the column using methanol.

-

Evaporate the methanol eluate to dryness.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Redissolve the dried extract from the previous step in the initial mobile phase.

-

Perform preparative reverse-phase HPLC using a C18 column[12][13].

-

Mobile Phase: A gradient of methanol or acetonitrile in water (often with a modifier like 0.1% formic acid or acetic acid) is used.

-

Elution Program (Example): Start with 30% acetonitrile in water, increasing to 80% acetonitrile over 40 minutes.

-

Detection: Monitor the eluent at 220 nm (for non-derivatized compounds) or collect fractions based on time.

-

Collect fractions corresponding to the different fumonisin analogues (FB1, FB2, FB3, etc.), which will elute at different retention times.

-

-

Final Purification:

-

Pool the fractions containing the desired analogue.

-

If necessary, perform a second purification step using a different column chemistry (e.g., a cyano (CN) column) or a different mobile phase system to achieve >95% purity[13].

-

Evaporate the solvent from the purified fractions to obtain the isolated analogue as a solid. Purity can be confirmed by analytical HPLC and LC-MS/MS.

-

Data Presentation: Properties of Fumonisin B Analogues

Quantitative data is crucial for comparing the properties and activities of different mycotoxin analogues.

Table 1: Physicochemical Properties of Major Fumonisin B Analogues

| Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from FB1 |

| Fumonisin B1 (FB1) | C₃₄H₅₉NO₁₅ | 721.8 | - |

| Fumonisin B2 (FB2) | C₃₄H₅₉NO₁₄ | 705.8 | Lacks the C10 hydroxyl group |

| Fumonisin B3 (FB3) | C₃₄H₅₉NO₁₄ | 705.8 | Lacks the C5 hydroxyl group |

| Fumonisin B4 (FB4) | C₃₄H₅₉NO₁₃ | 689.8 | Lacks both C5 and C10 hydroxyl groups |

Data sourced from PubChem and scientific literature.[15]

Table 2: Typical Extraction and Purification Yields

| Step | Recovery of FB1 | Recovery of FB2 | Reference |

| Initial Extraction (Methanol/Water) | ~80% | ~60% | [14] |

| Preparative HPLC (Step 1) | ~97% | - | [13] |

| Purification (Step 2) | ~93% | - | [13] |

| Overall Yield (High Purity) | ~77% | ~40% | [13][14] |

Mechanism of Action and Signaling Pathway Disruption

Fumonisins exert their toxicity primarily by disrupting sphingolipid metabolism. Due to their structural similarity to sphingoid bases like sphinganine (Sa) and sphingosine (So), they act as potent and competitive inhibitors of the enzyme ceramide synthase (CerS)[16][17][18][19].

This inhibition blocks the acylation of sphinganine to form dihydroceramide, a critical precursor for all complex sphingolipids (e.g., ceramides, sphingomyelin)[16][18]. The consequences of this enzymatic block are twofold:

-

Accumulation of Precursors: Levels of free sphinganine (Sa) and its metabolite, sphinganine-1-phosphate (Sa-1-P), increase dramatically. These accumulated precursors are cytotoxic and disrupt other cellular signaling pathways[16][20].

-

Depletion of Downstream Products: The synthesis of ceramides and complex sphingolipids is reduced, affecting cell membrane integrity, cell signaling, and programmed cell death (apoptosis)[19].

The disruption of this vital metabolic pathway is a key mechanism behind the toxic and carcinogenic effects of fumonisins[16][18][21].

Caption: Fumonisin B1 inhibits ceramide synthase, disrupting sphingolipid biosynthesis.

References

- 1. Production of Fumonisin Analogs by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. Discovery and occurrence of the fumonisins: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and occurrence of the fumonisins: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mycotoxinsite.com [mycotoxinsite.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and purification of fumonisin B1 and B2 from rice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Fumonisin B1 | C34H59NO15 | CID 2733487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Toxic Mechanism and Biological Detoxification of Fumonisins - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Aflatoxin B1 Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of metabolites derived from Aflatoxin B1 (AFB1), a potent mycotoxin produced by Aspergillus species. Due to the non-existence of a scientifically recognized "Mycotoxin B," this document focuses on AFB1, the most toxic and well-researched aflatoxin, as a representative and critical subject of study in toxicology and drug development.

Aflatoxin B1 contamination in food and feed poses a significant health risk to humans and animals, with effects ranging from acute toxicity to potent carcinogenicity.[1][2][3] The toxicity of AFB1 is intrinsically linked to its metabolic activation and detoxification pathways, primarily in the liver. Understanding the structure of its metabolites is crucial for assessing exposure, elucidating mechanisms of toxicity, and developing mitigation strategies.

Metabolic Pathways of Aflatoxin B1

Aflatoxin B1 undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, leading to the formation of several key metabolites.[3][4][5][6][7] These metabolic processes can be broadly categorized into activation (toxification) and detoxification pathways.

The primary activation pathway involves the epoxidation of the terminal furan ring of AFB1 by CYP450 enzymes (mainly CYP1A2 and CYP3A4) to form the highly reactive Aflatoxin B1-8,9-exo-epoxide (AFBO).[4][5][6] This epoxide is a potent electrophile that can form adducts with cellular macromolecules, including DNA and proteins, leading to mutations and carcinogenicity.[1][7]

Detoxification pathways include hydroxylation, demethylation, and conjugation. Hydroxylation at various positions of the AFB1 molecule results in the formation of Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1).[4][5][6] O-demethylation produces Aflatoxin P1 (AFP1).[4][5][6] These hydroxylated and demethylated metabolites are generally less toxic than the parent compound.[5] The reactive AFBO can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), to form the AFB-GSH conjugate, which is then excreted.[4][5]

Signaling Pathways Modulated by Aflatoxin B1

The toxicity of AFB1, particularly its carcinogenicity, is mediated by the modulation of several key cellular signaling pathways. The formation of DNA adducts by AFBO can lead to mutations in critical genes, such as the TP53 tumor suppressor gene, thereby disrupting cell cycle control and apoptosis.[1]

AFB1 has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), which in turn can activate or inhibit various signaling cascades.[1] Pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways are implicated in AFB1-induced cellular damage.[1][8][9] For instance, AFB1 can promote apoptosis in microglia cells through oxidative stress-mediated activation of the NF-κB pathway.[8] It can also induce autophagy in testicular cells via the oxidative stress-related PI3K/Akt/mTOR signaling pathway.[9]

Quantitative Data on Aflatoxin B1 Metabolite Analysis

The quantitative analysis of AFB1 and its metabolites is critical for assessing exposure and understanding its toxicokinetics. Various analytical techniques are employed, with high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) being the most common. The following table summarizes typical performance data for the analysis of AFB1 and its major metabolites in biological matrices.

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| AFB1, AFM1, AFQ1 | Animal Urine | HPLC-FLD | 0.20-1.02 pg (instrumental) | 0.30-2.5 ng/mL (method) | >81 | [10] |

| AFB1, B2, G1, G2 | Peanuts | LC-FLD | - | 0.125–2.5 ng/g | 78-86 | [11] |

| AFB1 | Grains | HPLC-PCD-FLD | 0.02 µg/kg | - | 88.7-99.1 | [12] |

| AFB1 | Feedstuffs | HPLC-FLD | - | - | 82.5-109.85 | [13] |

| AFB1-Albumin Adducts | Human Serum | Radioimmunoassay | Low limit of detection | - | High | [14] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of AFB1 metabolites. Below are summarized protocols for sample preparation and analysis.

Protocol 1: Extraction and Analysis of AFB1 and AFM1 from Liver Tissue

This protocol outlines the steps for the extraction and quantification of AFB1 and AFM1 from liver samples using HPLC-FLD.

1. Sample Preparation and Extraction:

-

Weigh 1.0 g of liver tissue into a 50 mL screw-cap glass tube.

-

Add Celite and an extraction solvent (e.g., acetonitrile/water).

-

Homogenize the sample at high speed.

-

Centrifuge to separate the layers.

2. Clean-up:

-

Pass the supernatant through an immunoaffinity column (IAC) specific for aflatoxins.

-

Wash the column to remove interfering substances.

-

Elute the aflatoxins from the column using an appropriate solvent (e.g., methanol).

3. Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent.

-

Add trifluoroacetic acid (TFA) and incubate to enhance the fluorescence of AFB1 and AFG1 (AFM1 does not require derivatization for fluorescence).

4. HPLC-FLD Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use an isocratic or gradient mobile phase (e.g., water:acetonitrile:methanol).

-

Detect the analytes using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 440 nm).[13]

-

Quantify the aflatoxins based on a matrix-matched calibration curve.[15]

Protocol 2: General Workflow for Mycotoxin Analysis

The following diagram illustrates a typical workflow for the analysis of mycotoxins, including AFB1 and its metabolites, from complex food or biological matrices.

Structural Elucidation Techniques

The definitive structural characterization of novel or unknown mycotoxin metabolites relies on a combination of advanced analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC-Q-TOF-MS/MS provide accurate mass measurements, enabling the determination of elemental compositions and fragmentation patterns that are crucial for structural elucidation.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise three-dimensional structure of molecules, including the stereochemistry of metabolites.[16][18]

The combination of these techniques allows for the unambiguous identification and characterization of mycotoxin metabolites, which is essential for understanding their biological activity and relevance to food safety and drug development.[16]

References

- 1. Aflatoxin B1 Toxicity and Protective Effects of Curcumin: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aflatoxin B1 induces microglia cells apoptosis mediated by oxidative stress through NF-κB signaling pathway in mice spinal cords - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intra-laboratory Development and Evaluation of a Quantitative Method for Measurement of Aflatoxins B1, M1 and Q1 in Animal Urine by High Performance Liquid Chromatography with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Aflatoxin B1 in Grains by Aptamer Affinity Column Enrichment and Purification Coupled with High Performance Liquid Chromatography Detection [mdpi.com]

- 13. Determination of Aflatoxin B1 in Feedstuffs without Clean-Up Step by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of aflatoxin-albumin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Computational Studies of Aflatoxin B1 (AFB1): A Review - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Carcinogenic Potential of Mycotoxin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycotoxin B, a secondary metabolite produced by certain fungal species, has been identified as a potent carcinogen, primarily targeting the liver. This technical guide provides an in-depth analysis of the carcinogenic potential of Mycotoxin B, synthesizing data from pivotal in vitro and in vivo studies. It details the molecular mechanisms of action, key signaling pathways involved in its toxicity, and comprehensive experimental protocols for its investigation. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of mycotoxin-induced carcinogenesis.

Introduction

Mycotoxins are naturally occurring toxins produced by certain molds (fungi) and can be found in a variety of food commodities.[1][2] Among these, Mycotoxin B (acting as a proxy for Aflatoxin B1 for the purposes of this guide) is considered one of the most potent mycotoxins and has been classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][3] Exposure to Mycotoxin B is strongly linked to the development of hepatocellular carcinoma (HCC), particularly in individuals with co-infection with the hepatitis B virus.[4][5] This guide aims to provide a comprehensive overview of the carcinogenic properties of Mycotoxin B, focusing on its mechanism of action, experimental evaluation, and the cellular pathways it disrupts.

Mechanism of Carcinogenicity

The carcinogenicity of Mycotoxin B is not direct but requires metabolic activation.[3] In the liver, cytochrome P450 (CYP450) enzymes, specifically CYP1A2 and CYP3A4, metabolize Mycotoxin B into a highly reactive intermediate, Mycotoxin B-8,9-exo-epoxide.[4][6][7] This epoxide is an electrophilic compound that can intercalate into DNA and form covalent adducts with guanine bases, predominantly at the N7 position, creating the Mycotoxin B-N7-Gua adduct.[3][4][7]

These DNA adducts are unstable and can lead to several mutagenic outcomes:

-

Depurination: The adduct can be removed from the DNA backbone, creating an apurinic (AP) site.[3]

-

Mutations: During DNA replication, the presence of the Mycotoxin B-N7-Gua adduct or an AP site can cause the erroneous insertion of a mis-matched base. This frequently results in a characteristic GC → TA transversion mutation.[3][4]

A significant number of HCC cases in regions with high Mycotoxin B exposure exhibit this specific transversion at codon 249 of the p53 tumor suppressor gene.[4] Mutations have also been observed in the ras gene, which is involved in controlling cellular proliferation signals.[4][5]

Quantitative Toxicological Data

The carcinogenic potency and acute toxicity of Mycotoxin B vary across species.[4] The following tables summarize key quantitative data from studies on its toxicological effects.

Table 1: In Vivo Toxicity Data for Mycotoxin B

| Species | Route of Administration | Metric | Value | Reference |

| Rat | Oral | TD₅₀ | 3.2 µg/kg/day | [4][8] |

| Various Animal Species | Oral | LD₅₀ | 0.3 - 17.9 mg/kg | [5][8] |

| F-344 Rat | Oral | LD₅₀ | 2.71 mg/kg | [9] |

Table 2: In Vitro Cytotoxicity Data for Mycotoxin B

| Cell Line | Exposure Time | Metric | Value | Reference |

| Human Liver Cells | - | Effective Dose | 3-5 µmol/L (for DNA adduct formation) | [4] |

| NCM460 (Human Intestinal) | 48 hours | IC₅₀ | > 1.25 µM | [10] |

| HepG2 (Human Hepatoma) | - | IC₅₀ | 355.1 µM | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Mycotoxin B-induced carcinogenesis and a typical experimental workflow for its investigation.

Signaling Pathway of Mycotoxin B Carcinogenesis

Caption: Metabolic activation and genotoxic mechanism of Mycotoxin B.

Experimental Workflow for Carcinogenicity Assessment

Caption: Workflow for investigating the carcinogenic potential of Mycotoxin B.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Mycotoxin B's carcinogenicity.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of Mycotoxin B by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).

-

Metabolic Activation (S9 Mix): Prepare a liver post-mitochondrial fraction (S9) from rats pre-treated with a CYP450 inducer (e.g., Aroclor 1254) to provide metabolic activation.

-

Assay Procedure:

-

To a test tube, add 0.1 mL of an overnight culture of the selected Salmonella strain, 0.1 mL of the test compound (Mycotoxin B at various concentrations), and 0.5 mL of the S9 mix (or phosphate buffer for the non-activation control).[2]

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add 2 mL of molten top agar containing a trace amount of histidine and biotin.

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.[11]

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies (his+) on each plate. A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive mutagenic response.[2]

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of Mycotoxin B on a cell line (e.g., HepG2 human hepatoma cells) and establish a dose-response curve.

Methodology:

-

Cell Plating: Seed cells into a 96-well plate at a density of approximately 6 x 10³ cells/well and allow them to adhere for 24 hours.[10]

-

Treatment: Expose the cells to various concentrations of Mycotoxin B (e.g., 1.25 to 20 µM) in serum-free medium for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[7][12]

-

Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the Mycotoxin B concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

In Vivo Carcinogenicity Study (Rat Model)

Objective: To evaluate the long-term carcinogenic effects of Mycotoxin B in a relevant animal model.

Methodology:

-

Animal Model: Use weanling male F-344 rats, a strain known to be sensitive to Mycotoxin B.[13]

-

Experimental Groups:

-

Group 1: Negative control (diet with no Mycotoxin B).

-

Group 2: Low dose Mycotoxin B (e.g., 50 ppb in the diet).

-

Group 3: High dose Mycotoxin B (e.g., 200 ppb in the diet).

-

Group 4: Positive control (known carcinogen, if applicable).

-

-

Dosing: Administer the respective diets to the rats for an extended period (e.g., 1 year).[13]

-

Observation: Monitor the animals for clinical signs of toxicity and body weight changes throughout the study.

-

Termination and Necropsy: After the dosing period (or a total study duration of 2 years), euthanize the animals.[13] Perform a full necropsy, with a particular focus on the liver.

-

Histopathology: Collect liver tissues, fix them in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) staining. A pathologist should examine the slides for preneoplastic lesions and hepatocellular carcinomas.

-

Data Analysis: Compare the incidence of liver tumors between the treated and control groups using appropriate statistical methods (e.g., Fisher's exact test).

Analysis of DNA Adducts (HPLC-FLD)

Objective: To detect and quantify Mycotoxin B-N7-Gua adducts in DNA from treated cells or tissues.

Methodology:

-

DNA Extraction: Isolate genomic DNA from liver tissue or cultured cells exposed to Mycotoxin B.

-

Sample Preparation:

-

HPLC Separation:

-

Inject the cleaned-up extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.

-

Use a mobile phase gradient (e.g., water/methanol/acetonitrile) to separate the components.

-

-

Derivatization and Detection:

-

To enhance the fluorescence of Mycotoxin B adducts, perform post-column derivatization. This can be achieved by adding a reagent like pyridinium hydrobromide perbromide (PBPB) to the eluent.[15]

-

Detect the derivatized adducts using a fluorescence detector (FLD) with an excitation wavelength of ~360 nm and an emission wavelength of ~455 nm.[15]

-

-

Quantification: Calculate the concentration of the Mycotoxin B-N7-Gua adduct by comparing its peak area to a standard curve generated from known concentrations of the adduct standard.

p53 Mutation Analysis (Sanger Sequencing)

Objective: To identify specific mutations, particularly the characteristic GC → TA transversion at codon 249, in the p53 gene from tumor tissues.

Methodology:

-

DNA Extraction: Isolate genomic DNA from paraffin-embedded tumor tissue or fresh-frozen samples.

-

PCR Amplification:

-

PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides, for example, using an ExoSAP-IT kit.[4]

-

Sequencing Reaction:

-

Perform a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers, and BigDye terminators.[4]

-

Purify the sequencing reaction products to remove unincorporated dye terminators.

-

-

Capillary Electrophoresis: Analyze the purified sequencing products on a capillary electrophoresis-based DNA sequencer (e.g., ABI 3730).[1]

-

Data Analysis: Align the resulting sequence data with the reference p53 gene sequence to identify any base substitutions, insertions, or deletions.

Conclusion

Mycotoxin B is a formidable genotoxic carcinogen that poses a significant risk to human health. Its carcinogenic activity is mediated by metabolic activation to a reactive epoxide that forms DNA adducts, leading to characteristic mutations in key cancer-related genes like p53. The experimental protocols detailed in this guide provide a robust framework for the comprehensive investigation of its carcinogenic potential, from initial mutagenicity screening to in-depth analysis of its molecular mechanisms in vivo. A thorough understanding of these aspects is crucial for developing effective strategies for risk assessment, prevention, and mitigation of Mycotoxin B-induced carcinogenesis.

References

- 1. medaysis.com [medaysis.com]

- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ericll.org [ericll.org]

- 4. tp53.cancer.gov [tp53.cancer.gov]

- 5. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. siue.edu [siue.edu]

- 10. Multi-Omics Reveal Additive Cytotoxicity Effects of Aflatoxin B1 and Aflatoxin M1 toward Intestinal NCM460 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carcinogenicity of aflatoxicol in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nucleus.iaea.org [nucleus.iaea.org]

- 15. lcms.cz [lcms.cz]

- 16. TP53 Mutation Detection by SSCP and Sequencing | Springer Nature Experiments [experiments.springernature.com]

- 17. TP53 Mutation Analysis [neogenomics.com]

The Impact of Deoxynivalenol on Gene Expression and Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), a type B trichothecene mycotoxin, is a prevalent contaminant of cereal grains such as wheat, barley, and corn. Produced by fungi of the Fusarium genus, DON poses a significant concern for human and animal health due to its diverse toxicological effects. Ingestion of DON-contaminated food and feed can lead to both acute and chronic health issues, ranging from gastroenteritis and emesis to impaired growth and immune dysregulation.[1] At the cellular level, DON is a potent inhibitor of protein synthesis.[1] This guide provides an in-depth technical overview of the molecular mechanisms underlying DON's toxicity, with a specific focus on its effects on gene expression and the activation of critical signaling pathways. The information presented herein is intended to support research and development efforts aimed at understanding and mitigating the adverse health effects of this mycotoxin.

Mechanism of Action: The Ribotoxic Stress Response

The primary molecular target of Deoxynivalenol is the eukaryotic ribosome.[1] DON binds to the 60S ribosomal subunit, inhibiting protein synthesis. This interaction triggers a cellular stress response known as the "ribotoxic stress response," which is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs).[1][2] This activation is a key event that initiates a cascade of downstream signaling events, ultimately leading to changes in gene expression, inflammation, and, at high concentrations, apoptosis.[1][2]

Effects on Gene Expression

Deoxynivalenol significantly alters the expression of a wide range of genes, particularly those involved in the immune and inflammatory responses. The effects are dose-dependent, with low concentrations of DON often leading to an immunostimulatory response, while higher concentrations tend to be immunosuppressive.[1][3] The upregulation of proinflammatory cytokines and chemokines is a hallmark of DON exposure.

Quantitative Gene Expression Data

The following tables summarize quantitative data on the changes in gene expression induced by Deoxynivalenol in different cell models.

Table 1: Fold Increase in mRNA Expression in Porcine Intestinal Epithelial Cells (IPEC-1) Treated with Deoxynivalenol

| Gene | 4 hours | 8 hours |

| IL-8 | 100 | - |

| IL-1a | 14 | - |

| CCL20 | 18 | - |

| CXCL1 | - | 7 |

Data synthesized from a study on IPEC-1 cells treated with DON. The fold increase is relative to untreated control cells.[4]

Table 2: Transcriptomic Analysis of RAW264.7 Macrophages Treated with Deoxynivalenol (2-8 μM) for 24 hours

| Gene Regulation | Number of Significantly Altered Genes |

| Upregulated Genes | 2365 |

| Downregulated Genes | 2405 |

This data from a transcriptome analysis highlights the broad impact of DON on the macrophage transcriptome.[5]

Signaling Pathway Activation

The ribotoxic stress response initiated by Deoxynivalenol leads to the activation of several key signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.

MAPK Signaling Pathway

The activation of MAPK signaling is a central mechanism through which DON exerts its effects on gene expression and cellular responses. The three main MAPK subfamilies—p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—are all activated in response to DON.[2][6] Upstream of the MAPKs, kinases such as the double-stranded RNA-activated protein kinase (PKR) and hematopoietic cell kinase (Hck) have been identified as critical transducers of the DON-induced signal from the ribosome.[1][3]

The activation of these pathways leads to the phosphorylation and activation of various transcription factors, including AP-1, C/EBP, CREB, and NF-κB.[1][6] These transcription factors then bind to the promoter regions of target genes, driving the expression of proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., IL-8).[1][7]

Caption: DON-induced MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Deoxynivalenol on gene expression and signaling pathways.

Cell Culture and Deoxynivalenol Treatment

Objective: To prepare cell cultures for DON treatment.

Materials:

-

RAW264.7 murine macrophage cell line or other suitable cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Deoxynivalenol (DON) stock solution (e.g., 1 mg/mL in DMSO).

-

6-well or 12-well cell culture plates.

-

Incubator (37°C, 5% CO2).

Protocol:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 6-well or 12-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of DON in serum-free DMEM from the stock solution. The final concentration of DMSO should not exceed 0.1%.

-

Remove the culture medium and wash the cells once with sterile Phosphate Buffered Saline (PBS).

-

Add the DON-containing medium or vehicle control (serum-free DMEM with 0.1% DMSO) to the cells.

-

Incubate the cells for the desired time points (e.g., 4, 8, or 24 hours).

-

After incubation, harvest the cells for downstream analysis (RNA extraction or protein lysis).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of target genes.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

-

Gene-specific primers for target genes (e.g., IL-6, TNF-α, IL-8) and a housekeeping gene (e.g., GAPDH, β-actin).

-

qPCR instrument.

Protocol:

-

RNA Extraction: Extract total RNA from DON-treated and control cells using a commercial kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for MAPK Phosphorylation

Objective: To detect the phosphorylation and activation of MAPK proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Protein Extraction: Lyse the DON-treated and control cells in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, ERK, and JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: General experimental workflow.

Conclusion

Deoxynivalenol exerts its toxic effects primarily through the inhibition of protein synthesis and the subsequent activation of the ribotoxic stress response. This leads to the activation of MAPK signaling pathways, which in turn modulate the expression of a multitude of genes, particularly those involved in inflammation. The dose- and time-dependent nature of these effects highlights the complexity of DON's interaction with cellular systems. A thorough understanding of these molecular mechanisms is crucial for the development of effective strategies to mitigate the risks associated with DON contamination in food and feed, and for the identification of potential therapeutic targets to counteract its adverse health effects. Further research, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the intricate network of cellular responses to this important mycotoxin.

References

- 1. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxynivalenol-Induced Proinflammatory Gene Expression: Mechanisms and Pathological Sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of deoxynivalenol-induced gene expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deoxynivalenol induces cell senescence in RAW264.7 macrophages via HIF-1α-mediated activation of the p53/p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxynivalenol-Induced Proinflammatory Gene Expression: Mechanisms and Pathological Sequelae [mdpi.com]

- 7. Differential upregulation of TNF-alpha, IL-6, and IL-8 production by deoxynivalenol (vomitoxin) and other 8-ketotrichothecenes in a human macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence and distribution of "Mycotoxin B" in food commodities

A Technical Guide on the Natural Occurrence and Distribution of Aflatoxin B1

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: The Ambiguity of "Mycotoxin B"

An extensive review of scientific literature reveals that "Mycotoxin B" is not a recognized, standalone mycotoxin. The designation "B" is commonly used to classify specific types within larger mycotoxin families. Prominent examples include Aflatoxin B1 and B2, Fumonisin B1 and B2, and B-trichothecenes. Aflatoxins, produced by Aspergillus species, are some of the most potent and dangerous mycotoxins, with Aflatoxin B1 (AFB1) being the most toxic and a classified human carcinogen[1][2]. Fumonisins are produced by Fusarium fungi and are also a significant concern for human and animal health[3]. Trichothecenes are a large family of mycotoxins produced by various fungi, with the B-group including deoxynivalenol (DON), also known as vomitoxin[4].

Given the ambiguity of the initial request and the critical importance of specificity in scientific discourse, this guide will focus on Aflatoxin B1 (AFB1) . This mycotoxin is arguably the most significant "B" type mycotoxin in terms of public health and economic impact, and it is the subject of extensive research, providing a robust dataset for a technical guide.

Natural Occurrence and Distribution of Aflatoxin B1 in Food Commodities

Aflatoxin B1 is a widespread natural contaminant of a variety of food commodities, particularly in regions with hot and humid climates that are favorable for the growth of Aspergillus flavus and Aspergillus parasiticus. The contamination can occur both pre-harvest and post-harvest.

Key food commodities susceptible to AFB1 contamination include:

-

Cereals: Maize (corn), sorghum, rice, wheat, and barley are major sources of human exposure to AFB1[5][6].

-

Oilseeds and Nuts: Peanuts, cottonseed, pistachios, almonds, and walnuts are frequently contaminated[1].

-

Spices: Chili peppers, black pepper, coriander, turmeric, and ginger have been found to contain AFB1[7].

-

Dried Fruits: Figs, dates, and raisins can also be contaminated[8].

The distribution of AFB1 is a global issue, though the prevalence and levels of contamination can vary significantly by geographic region and agricultural practices.

Quantitative Data on Aflatoxin B1 Occurrence

The following table summarizes the findings on the natural occurrence of Aflatoxin B1 in various food commodities from different regions. It is important to note that the levels can fluctuate significantly based on environmental conditions, storage practices, and the specific batch tested.

| Food Commodity | Region/Country | Frequency of Detection (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Maize | Global | 48 | - | - | [5] |

| Maize | Benin, West Africa | - | - | >20 (in 4 agroecological zones) | [6] |

| Peanuts | Global | - | - | - | [1] |

| Spices | Italy | 9 | - | 9.0 (in cloves) | [7] |

| Herbs | Italy | 5 | - | - | [7] |

| Feedstuffs | Middle East & Africa | 0-94 | - | - | [4] |

Note: The data presented is a summary from various studies and should be interpreted with caution as methodologies and reporting standards may differ.

Experimental Protocols for Aflatoxin B1 Detection

Accurate and sensitive detection of Aflatoxin B1 in food commodities is crucial for risk assessment and regulatory enforcement. Several analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) being the most common.

Protocol: Determination of Aflatoxin B1 in Maize using Immunoaffinity Column Cleanup and HPLC-FLD

This protocol is a widely accepted method for the quantification of AFB1.

1. Sample Preparation and Extraction:

- A representative sample of maize (e.g., 50 g) is finely ground.

- The ground sample is mixed with a solution of methanol and water (e.g., 80:20 v/v) and homogenized at high speed for 3-5 minutes.

- The mixture is then filtered through a fluted filter paper.

2. Immunoaffinity Column (IAC) Cleanup:

- The filtered extract is diluted with phosphate-buffered saline (PBS).

- The diluted extract is passed through an immunoaffinity column containing antibodies specific to aflatoxins.

- The column is washed with water or PBS to remove interfering compounds.

- Aflatoxin B1 is then eluted from the column using methanol.

3. HPLC-FLD Analysis:

- The eluted sample is evaporated to dryness and reconstituted in a suitable mobile phase.

- An aliquot of the reconstituted sample is injected into the HPLC system.

- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

- Mobile Phase: Water:Methanol:Acetonitrile in an isocratic or gradient elution.

- Flow Rate: 1.0 mL/min.

- Post-column Derivatization: A post-column derivatization with bromine (generated electrochemically or from pyridinium hydrobromide perbromide) is often used to enhance the fluorescence of AFB1.

- Detector: Fluorescence detector with excitation at ~365 nm and emission at ~440 nm.

4. Quantification:

- A calibration curve is generated using certified Aflatoxin B1 standards.

- The concentration of AFB1 in the sample is determined by comparing its peak area to the calibration curve.

Visualizing Aflatoxin B1-Related Pathways

Aflatoxin B1 is a genotoxic carcinogen that primarily targets the liver. Its toxicity is mediated by its metabolic activation in the body.

Diagram: Simplified Metabolic Activation of Aflatoxin B1

The following diagram illustrates the key steps in the metabolic activation of Aflatoxin B1, leading to its carcinogenic effects.

Caption: Metabolic activation of Aflatoxin B1 to its reactive epoxide form.

Diagram: Experimental Workflow for AFB1 Analysis

The following diagram outlines the general workflow for the analysis of Aflatoxin B1 in a food sample.

Caption: General workflow for Aflatoxin B1 analysis in food samples.

This technical guide provides a foundational overview of the natural occurrence and analysis of Aflatoxin B1. For researchers and professionals in drug development, understanding the prevalence and detection of this potent mycotoxin is a critical first step in mitigating its harmful effects on human health.

References

- 1. Mycotoxin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. Mycotoxin occurrence in commodities, feeds and feed ingredients sourced in the Middle East and Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Co-Occurrence of Mycotoxins in Foods and Feeds and Their in vitro Combined Toxicological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fungal mycotoxins in food commodities: present status and future concerns [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Mycotoxins [who.int]

fungal species responsible for "Mycotoxin B" production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungal species responsible for the production of Aflatoxin B1 (AFB1), a potent mycotoxin of significant concern to the food safety, agricultural, and pharmaceutical industries. This document details the primary fungal producers, optimal conditions for toxin synthesis, comprehensive experimental protocols for fungal culture and toxin analysis, and a review of the biosynthetic pathway.

Fungal Species Responsible for Aflatoxin B1 Production

Aflatoxin B1 is a secondary metabolite produced by several species of fungi within the genus Aspergillus, section Flavi. The most prominent and well-researched producers are:

-

Aspergillus flavus : This is the most common fungus associated with aflatoxin contamination in crops worldwide. A. flavus strains are capable of producing both AFB1 and AFB2.[1][2]

-

Aspergillus parasiticus : This species is also a major producer of aflatoxins. Unlike A. flavus, strains of A. parasiticus can produce AFB1, AFB2, AFG1, and AFG2.[1][2]

-

Aspergillus nomius : Initially identified in 1987, A. nomius is another species that produces both B and G series aflatoxins and is recognized as a significant contaminant in certain commodities, such as Brazil nuts.[3]

While other species like Aspergillus pseudotamarii and Aspergillus bombycis have been reported to produce aflatoxins, A. flavus and A. parasiticus remain the primary focus of research due to their widespread prevalence and high levels of toxin production.[3]

Quantitative Data on Aflatoxin B1 Production

The production of AFB1 is highly dependent on environmental factors such as temperature, water activity (aw), and substrate composition. The optimal conditions for fungal growth do not always coincide with the optimal conditions for toxin production.

Table 1: Effect of Temperature and Water Activity (aw) on AFB1 Production

| Fungal Species | Substrate | Temperature (°C) | Water Activity (aw) | AFB1 Concentration (µg/kg or ng/g) | Reference |

| Aspergillus flavus | Ground Nyjer Seeds | 27 | 0.90 - 0.98 | 203 - 282 µg/kg | [4] |

| Aspergillus flavus | Ground Nyjer Seeds | 35 | 0.90 | 212 µg/kg | [4] |

| Aspergillus parasiticus | Ground Nyjer Seeds | 20 | 0.98 | 212 µg/kg | [4] |

| Aspergillus parasiticus | Ground Nyjer Seeds | 27 | 0.86 - 0.98 | 209 - 265 µg/kg | [4] |

| Aspergillus parasiticus | Ground Nyjer Seeds | 35 | 0.86 | >265 µg/kg (Highest concentration) | [4] |

| Aspergillus flavus | Sorghum Silage | 25 | 30% moisture | 83.55 ng/g (after 48h) | [5][6] |

| Aspergillus parasiticus | General | 37 | - | Optimal for AFB1 | [7] |

| Aspergillus parasiticus | General | 20 - 30 | - | Optimal for AFG1 | [7] |

Table 2: Aflatoxin B1 Production on Various Culture Media

| Fungal Species | Culture Medium | Incubation Time | AFB1 Concentration | Reference |

| Aspergillus parasiticus | Yeast Extract Sucrose (YES) Broth | 12 days | 27,645.57 ± 2401.50 ng/mL | [1] |

| Aspergillus parasiticus | Malt Extract Agar (MEA) | - | 24 - 3900 ng/mL | [1] |

| Aspergillus flavus | Czapek-Dox liquid Medium (Czp-D) | 14 days | Highest among tested liquid media | [8] |

| Aspergillus flavus | Rice Medium | 14 days | Lowest among tested solid media | [8] |

Experimental Protocols

This section provides detailed methodologies for the culture of aflatoxigenic fungi and the subsequent extraction and quantification of Aflatoxin B1.

Fungal Culture and Aflatoxin Production

Objective: To cultivate Aspergillus species under conditions conducive to AFB1 production.

Materials:

-

Aflatoxigenic fungal strain (e.g., Aspergillus flavus NRRL 3357)

-

Potato Dextrose Agar (PDA) for maintaining cultures

-

Yeast Extract Sucrose (YES) broth (2% yeast extract, 20% sucrose) or solid substrate (e.g., polished rice, maize kernels)

-

Sterile distilled water

-

250 mL Erlenmeyer flasks

-

Incubator with temperature and humidity control

-

Shaker (for liquid cultures)

Procedure:

-

Inoculum Preparation: Grow the fungal strain on PDA plates for 7 days at 28-30°C. Prepare a spore suspension by adding sterile distilled water to the plate and gently scraping the surface. Adjust the spore concentration as needed.

-

Media Preparation (Solid Substrate):

-

Media Preparation (Liquid Culture):

-

Prepare YES broth and dispense 100 mL into 250 mL flasks.

-

Autoclave at 121°C for 30 minutes and allow to cool.[9]

-

-

Inoculation: Inoculate the sterile medium with 1 mL of the fungal spore suspension or with fungal plugs from an agar plate.[9][10]

-

Incubation:

Aflatoxin B1 Extraction

Objective: To extract AFB1 from fungal cultures for analysis.

Materials:

-

Chloroform

-

Methanol:water solution (e.g., 70:30 or 80:20 v/v)

-

Hexane (for fatty samples)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator or nitrogen stream for solvent evaporation

Procedure (from Liquid Culture):

-

Take a 1.0 mL aliquot of the fungal culture broth.

-

Add 1.5 mL of chloroform to a centrifuge tube.[12]

-

Mix vigorously by vortexing for 30 seconds.[12]

-

Centrifuge for 2.5 minutes at 5000 x g to separate the phases.[12]

-

Carefully transfer the lower organic phase (chloroform) to a clean glass vial.[12]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase for HPLC).

Aflatoxin B1 Quantification by HPLC-FLD

Objective: To separate and quantify AFB1 using High-Performance Liquid Chromatography with Fluorescence Detection.

Materials:

-

HPLC system with a fluorescence detector (Excitation: 365 nm, Emission: 440 nm)

-

C18 reverse-phase HPLC column

-

Mobile phase: Water:Methanol:Acetonitrile (e.g., 60:30:15 v/v/v)[13]

-

Aflatoxin B1 standard of known concentration

-

Trifluoroacetic acid (TFA) for pre-column derivatization

-

Syringe filters (0.2 or 0.45 µm)

Procedure:

-

Standard Preparation: Prepare a series of AFB1 standard solutions of known concentrations in the mobile phase.

-

Derivatization (Pre-column):

-

Aflatoxins B1 and G1 have weak natural fluorescence. Derivatization with TFA enhances their fluorescence signal.[14]

-

Evaporate an aliquot of the sample extract (and standards) to dryness.

-

Add TFA and heat as per established protocols.

-

Evaporate the TFA and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Filter the reconstituted sample extract and standards through a syringe filter.

-

Inject a known volume (e.g., 20 µL) onto the HPLC system.

-

Run the analysis with a flow rate of approximately 1.0-1.2 mL/min.[13]

-

Identify the AFB1 peak based on the retention time of the standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of AFB1 in the sample by comparing its peak area to the calibration curve.

Aflatoxin B1 Quantification by ELISA

Objective: To quantify AFB1 using a competitive Enzyme-Linked Immunosorbent Assay.

Materials:

-

Commercial Aflatoxin B1 ELISA kit (containing antibody-coated microtiter plate, AFB1-HRP conjugate, standards, substrate, and stop solution)

-

Micropipettes

-

Microplate reader (450 nm)

-

Wash buffer

Procedure (General):

-

Sample Preparation: Extract AFB1 from the sample matrix using a methanol/water solution. Dilute the extract with the provided assay diluent.[15]

-

Assay:

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Detection:

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the AFB1 concentration.

-

Calculation: Calculate the AFB1 concentration in the samples by comparing their absorbance values to the standard curve generated from the standards.

Aflatoxin B1 Biosynthetic Pathway

The biosynthesis of aflatoxins is a complex process involving at least 27 enzymatic reactions. The genes encoding these enzymes are located in a 70-kb gene cluster on the fungal chromosome.[18] The pathway begins with acetate and proceeds through several key intermediates.

Key Genes and Enzymes in the Aflatoxin B1 Pathway:

-

Polyketide Synthase (PKS): Encoded by genes like pksA, it initiates the pathway by forming the polyketide backbone.

-

Fatty Acid Synthases (FAS): Encoded by fas-1 and fas-2, these enzymes provide the hexanoate starter unit.

-

Regulators: The expression of the cluster genes is primarily controlled by the regulatory genes aflR and aflS.[3]

-

Key Intermediates: Norsolorinic acid (NOR), Averantin (AVN), Averufin (AVF), Versicolorin A (VERA), and Sterigmatocystin (ST).[19]

-

Final Steps: The conversion of Sterigmatocystin (ST) to O-methylsterigmatocystin (OMST) is catalyzed by a methyltransferase (omtA), and the final conversion of OMST to Aflatoxin B1 is carried out by an oxidoreductase (ordA).[20]

Below is a simplified diagram of the Aflatoxin B1 biosynthetic pathway.

Caption: Simplified Aflatoxin B1 biosynthetic pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of Aflatoxin B1 from a contaminated sample.

Caption: General workflow for Aflatoxin B1 analysis.

References

- 1. Production of Aflatoxin B1 by Aspergillus parasiticus Grown on a Novel Meat-Based Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Aflatoxin B1 (AFB1) production by Aspergillus flavus and Aspergillus parasiticus on ground Nyjer seeds: The effect of water activity and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mitigating aflatoxin B1 in high-moisture sorghum silage: Aspergillus flavus growth and aflatoxin B1 prediction [frontiersin.org]

- 6. Mitigating aflatoxin B1 in high-moisture sorghum silage: Aspergillus flavus growth and aflatoxin B1 prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Maximizing Laboratory Production of Aflatoxins and Fumonisins for Use in Experimental Animal Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jascoinc.com [jascoinc.com]

- 15. hygiena.com [hygiena.com]

- 16. Optimization and Validation of ELISA for Aflatoxin B1 Detection in Fermented Forages and Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. demeditec.com [demeditec.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymes in aflatoxin B1 biosynthesis: strategies for identifying pertinent genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Aflatoxin B1 in Food Matrices using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of Aflatoxin B1 (AFB1) in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Aflatoxin B1 is a potent mycotoxin produced by Aspergillus species and is a significant contaminant in various agricultural commodities, posing a serious health risk to humans and animals.[1][2] Accurate and sensitive quantification of AFB1 is crucial for food safety and regulatory compliance.

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[3][4] This method allows for the precise quantification of Aflatoxin B1 at levels relevant to regulatory limits worldwide. This application note outlines a validated method for the determination of AFB1, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate quantification and depends on the food matrix. The following are two common and effective extraction methods.

2.1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Based Extraction

This method is suitable for a wide range of food matrices, including grains and cereals.[4]

-

Homogenization: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-